4-(Morpholinomethyl)benzaldehyde
Overview
Description
4-(Morpholinomethyl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a morpholinomethyl group and an aldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 4-(chloromethyl)benzaldehyde with morpholine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of 4-(bromomethyl)benzaldehyde with morpholine, typically using a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form 4-(morpholinomethyl)benzoic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Sodium borohydride, methanol.
Substitution: Potassium carbonate, polar aprotic solvents.
Major Products Formed:
4-(Morpholinomethyl)benzoic acid (from oxidation)
4-(Morpholinomethyl)benzyl alcohol (from reduction)
Various substituted benzaldehydes (from substitution reactions)
Scientific Research Applications
4-(Morpholinomethyl)benzaldehyde is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(morpholinomethyl)benzaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
4-(Morpholinomethyl)phenol
4-(Morpholinomethyl)aniline
4-(Morpholinomethyl)benzoic acid
Uniqueness: 4-(Morpholinomethyl)benzaldehyde is unique due to its aldehyde group, which allows for a variety of chemical transformations not possible with its phenol or aniline counterparts. This versatility makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAHWHPUXGNVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383718 | |
Record name | 4-(morpholinomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-63-6 | |
Record name | 4-(morpholinomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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